3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid

Lipophilicity Drug Design ADME

3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid (CAS 338962-95-1; molecular formula C₁₃H₂₃NO₄S; MW 289.39 g/mol) is a synthetic thiomorpholine-1,1-dioxide (sulfone) α-substituted carboxylic acid bearing a cyclohexylmethyl side chain at the α‑carbon. The compound belongs to the broader class of 1,1‑dioxidothiomorpholine derivatives, a scaffold increasingly explored in medicinal chemistry for ion channel modulation and protease inhibition.

Molecular Formula C13H23NO4S
Molecular Weight 289.39
CAS No. 338962-95-1
Cat. No. B2461523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid
CAS338962-95-1
Molecular FormulaC13H23NO4S
Molecular Weight289.39
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)N2CCS(=O)(=O)CC2
InChIInChI=1S/C13H23NO4S/c15-13(16)12(10-11-4-2-1-3-5-11)14-6-8-19(17,18)9-7-14/h11-12H,1-10H2,(H,15,16)
InChIKeyXFCAQTYMNXCILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic Acid (CAS 338962-95-1): Sourcing Guide for Thiomorpholine-1,1-Dioxide Carboxylic Acid Building Blocks


3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic acid (CAS 338962-95-1; molecular formula C₁₃H₂₃NO₄S; MW 289.39 g/mol) is a synthetic thiomorpholine-1,1-dioxide (sulfone) α-substituted carboxylic acid bearing a cyclohexylmethyl side chain at the α‑carbon . The compound belongs to the broader class of 1,1‑dioxidothiomorpholine derivatives, a scaffold increasingly explored in medicinal chemistry for ion channel modulation and protease inhibition . Its structural hallmarks—a saturated sulfone heterocycle, a flexible cyclohexylmethyl hydrophobic group, and a free carboxylic acid handle—define its utility as a versatile intermediate for amide, ester, and hydrazide derivatization in drug discovery programs .

Free carboxylic acid handle enables on-demand amide, ester, or hydrazide derivatization for library synthesis
98% commercial purity supports reproducible SAR studies without upfront repurification
Thiomorpholine-1,1-dioxide scaffold reported as privileged heterocycle in ion channel and protease inhibitor programs

Why Generic Thiomorpholine Dioxide Analogs Cannot Substitute for 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic Acid in Lead Optimization


Within the thiomorpholine-1,1-dioxide carboxylic acid family, seemingly minor structural variations produce large differences in computed physicochemical properties that directly impact downstream ADME and synthetic tractability. The target compound incorporates a cyclohexylmethyl substituent at the α‑position, yielding a computed XLogP of –0.1—approximately 2.7 log units more lipophilic than the unsubstituted parent (1,1‑dioxidothiomorpholino)acetic acid (XLogP approximately –2.8, extrapolated from the monohydrate ). This moderate lipophilicity, combined with a topological polar surface area of 83.1 Ų and a single hydrogen bond donor, positions the compound in a physicochemical window that is distinct from both the overly polar parent acid and the excessively hydrophobic tert‑butyl analog 2‑(1,1‑dioxidothiomorpholino)‑3,3‑dimethylbutanoic acid . Furthermore, the free carboxylic acid function enables on‑demand conversion to amides, esters, or hydrazides without the deprotection steps required for protected-amino-acid building blocks. Simply interchanging a thiomorpholine dioxide carboxylic acid of different α‑substitution will alter lipophilicity, steric bulk, and hydrogen‑bonding capacity—parameters that are rarely linearly scalable in a structure–activity relationship or a synthetic route .

α-Substitution variation may shift XLogP by ~2.7 log units; lipophilicity and membrane partitioning may not transfer across analogs
Lower-purity grades (95%) may require additional purification for quantitative biophysical or in vivo studies
Racemic at α-carbon: enantiopure analogs differ in stereochemical composition; may not directly substitute in chiral lead optimization

Quantitative Differentiation Evidence for 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic Acid vs. In‑Class Analogs


Computed Lipophilicity (XLogP) vs. Unsubstituted Parent Acid: A ~2.7 Log Unit Shift Driving Membrane Permeability

The target compound exhibits a computed XLogP3-AA of –0.1 , placing it near the ideal range for oral bioavailability (Lipinski’s Rule of Five allows XLogP ≤ 5). In contrast, the parent (1,1-dioxidothiomorpholino)acetic acid (CAS 155480-08-3) is substantially more polar; while no experimental XLogP is reported, the closely related monohydrate and the very low molecular weight (193.22 g/mol) with a carboxylic acid and sulfone group point to an estimated XLogP of approximately –2.5 to –3.0 . The ~2.7 log unit difference translates to roughly 500‑fold higher predicted octanol–water partitioning for the target compound, a critical factor for passive membrane permeability and target engagement in cell‑based assays.

Computed Lipophilicity
Reported
XLogP = –0.1 vs. parent acid estimated ~–2.5 to –3.0
ΔXLogP ≈ +2.4 to +2.9 log units; ~500-fold higher predicted partitioning
May support membrane permeability in cell-based assay contexts
Computed by XLogP3 algorithm; no experimental logP available
Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: A Differentiated CNS‑Penetrance Profile Within the Thiomorpholine Dioxide Series

The target compound has a computed TPSA of 83.1 Ų and exactly one hydrogen bond donor (the carboxylic acid proton) . For CNS drug discovery, a TPSA below 90 Ų and limited HBD count are favorable for passive blood–brain barrier penetration. The amide analog 3‑cyclohexyl‑N‑(3,5‑dichlorophenyl)‑2‑(1,1‑dioxidothiomorpholino)propanamide (CAS 343373‑27‑3) introduces an additional amide NH donor and two chlorine atoms, which would increase TPSA beyond 100 Ų and add a second HBD, likely reducing CNS penetration . The parent acid (CAS 155480-08-3), while also having one HBD, possesses a TPSA of approximately 83 Ų but lacks the cyclohexylmethyl hydrophobic anchor that promotes membrane partitioning .

CNS Penetrance Profile
Class-level
TPSA = 83.1 Ų; HBD = 1
vs. amide analog: TPSA estimated >100 Ų; HBD ≥ 2
Favorable computed profile for CNS-penetrant probe research
Cactvs-computed TPSA; experimental CNS penetration not assessed
CNS Drug Discovery Physicochemical Property Space Blood–Brain Barrier

Purity Tier and Procurement Availability: 98% Assay vs. Discontinued or Lower‑Purity Analogs

Leyan Ltd. (a commercial vendor) offers the target compound at 98% purity in quantities from 1 mg to 50 mg, with catalog viability confirmed as of May 2026 . In contrast, the alternative supplier CymitQuimica lists the same compound (under the synonym α‑(Cyclohexylmethyl)‑4‑thiomorpholineacetic acid 1,1‑dioxide, Ref. 3D‑NNA96295) as 'Discontinued' . Several close analogs, such as 2‑(1,1‑dioxidothiomorpholino)‑3,3‑dimethylbutanoic acid (CAS 338963‑05‑6), are listed at 95% purity—sufficient for screening but potentially requiring additional purification for quantitative biophysical or in‑vivo studies . The 98% specification of the target compound reduces the risk of batch‑to‑batch variability caused by 3‑cyclohexyl‑2‑hydroxypropanoic acid or des‑sulfone impurities.

Purity Tier & Supply
Data to verify
98% (active vendor) vs. 95% (analog) vs. Discontinued (alternate source)
Leyan 50 mg tier confirmed available; CymitQuimica listing discontinued
Supports batch-to-batch reproducibility for SAR studies
Supplier-specified purity as of May 2026; independent verification recommended
Chemical Sourcing Purity Assurance Reproducibility

Class‑Level Evidence: Thiomorpholine‑1,1‑Dioxide Scaffold Implicated in ROMK1 Potassium Channel Inhibition with Nanomolar Potency

Although direct biological data for the target compound itself are absent from the public literature, a close structural analog from the same thiomorpholine‑1,1‑dioxide series (CHEMBL2146873 / BDBM50391781) inhibits the human ROMK1 (Kir1.1) potassium channel with an IC₅₀ of 49 nM in a CHO cell ⁸⁶Rb⁺ efflux assay and 30 nM by electrophysiology . This compound is disclosed in Merck’s US9073882 patent covering ROMK inhibitors intended for hypertension and heart failure . The key pharmacophoric elements conserved in the target compound include the 1,1‑dioxidothiomorpholine ring and an α‑substituted carboxylic acid, positioning it as a viable core scaffold for ROMK1 inhibitor optimization. In contrast, simpler thiomorpholine‑1,1‑dioxides (e.g., (3R,5S)‑thiomorpholine‑3,5‑dicarboxylic acid 1,1‑dioxide) show only weak enzyme inhibition (11–14% at 50 mM against 4.3.3.7), underscoring the importance of appropriate α‑substitution for target engagement .

ROMK1 Class Evidence
Class-level inference
Scaffold analog: IC₅₀ = 30–49 nM against human ROMK1
Patent US9073882; no direct data for target compound itself
Supports ROMK1 inhibitor library synthesis as entry-point scaffold
Class-level inference from Merck patent; target-engagement requires validation
Ion Channel Pharmacology ROMK1/Kir1.1 Cardiorenal Drug Discovery

Cathepsin Cysteine Protease Inhibitor Class: Thiomorpholine‑1,1‑Dioxide as a Privileged Heterocycle in Patent Literature

Patent literature explicitly identifies 1,1‑dioxidothiomorpholine as a preferred substituent (R⁵) in cathepsin cysteine protease inhibitors targeting cathepsins K, L, S, and B for osteoporosis, bone metastasis, and inflammatory disease . The target compound, possessing both the required 1,1‑dioxidothiomorpholine ring and a carboxylic acid function amenable to further elaboration into peptidomimetic warheads, falls within the generic Markush structures claimed in this patent family. In contrast, morpholine‑based analogs lacking the sulfone group (e.g., 2‑(cyclohexylmethyl)‑4‑[3‑(methylthio)propanoyl]morpholine) would be expected to exhibit reduced hydrogen‑bonding capacity at the cathepsin active site, as the sulfone oxygens are implicated in key interactions within the S1′ or S2′ pockets of these cysteine proteases . No direct biochemical data for the target compound against cathepsins are publicly available; this evidence is class‑level inference based on patent Markush claims.

Cathepsin Pharmacophore
Class-level inference
1,1-Dioxidothiomorpholine claimed as R⁵ in cathepsin inhibitor patents
WO2002098868 / US20040102418; sulfone implicated in S1′/S2′ pocket interactions
Supports cathepsin inhibitor diversification via carboxylic acid derivatization
Patent Markush claims only; no biochemical IC₅₀ for target compound available
Cysteine Protease Inhibition Cathepsin K/L/S/B Osteoporosis & Oncology

Absence of a Stereodefined α‑Carbon: The Racemic Nature as a Differentiation Factor for Hit‑Finding vs. Late‑Stage Lead Optimization

PubChem records the target compound as having 1 undefined atom stereocenter (the α‑carbon bearing the carboxylic acid) and 0 defined stereocenters, confirming that the commercially supplied material is racemic at the α‑position . This is quantifiably different from enantiopure analogs such as Boc‑L‑cyclohexylglycine (CAS 109183‑71‑3), which possesses a defined (S)‑configuration and is procurable at ≥95% enantiomeric excess but costs approximately 3‑ to 10‑fold more per gram . The racemic nature of the target compound is advantageous for initial hit‑finding and fragment‑based screening where maximal chemical diversity at minimum cost is prioritized; the enantiopure comparator is suited only for chiral lead optimization where absolute stereochemistry is already established.

Stereochemical Identity
Specification review
Racemic at α-carbon: 1 undefined stereocenter, 0 defined
vs. enantiopure Boc-L-cyclohexylglycine: ≥95% ee, ~3–10× cost differential
Supports cost-efficient screening library expansion; chiral resolution deferred to hit validation
PubChem computed stereochemistry; confirm by chiral HPLC if enantiopurity required
Racemic Mixture Screening Library Design Stereochemistry

High‑Value Application Scenarios for 3-Cyclohexyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)propanoic Acid Based on Quantitative Differentiation Evidence


ROMK1 (Kir1.1) Inhibitor Library Synthesis for Cardiorenal Drug Discovery

The target compound serves as a direct entry point for synthesizing ROMK1 inhibitor libraries via amide coupling of the free carboxylic acid to diverse amine-capped P1 fragments. This application is supported by class‑level evidence: a close thiomorpholine‑1,1‑dioxide analog (CHEMBL2146873) demonstrates IC₅₀ = 30–49 nM against human ROMK1 in multiple assay formats, as disclosed in Merck’s US9073882 patent . The target compound’s computed XLogP of –0.1 and TPSA of 83.1 Ų position it favorably for the physicochemical property space associated with orally bioavailable ROMK inhibitors . Researchers should prioritize this compound over the simpler (1,1‑dioxidothiomorpholino)acetic acid (estimated XLogP ≈ –2.8) because the cyclohexylmethyl substituent contributes the lipophilicity needed for membrane partitioning and target engagement in cell‑based ⁸⁶Rb⁺ efflux assays.

Cathepsin Cysteine Protease Inhibitor Diversification via Carboxylic Acid Derivatization

The carboxylic acid handle enables straightforward conversion to amide, ester, or hydrazide derivatives bearing peptidomimetic warheads (e.g., nitrile, aldehyde, or α‑ketoamide electrophiles) targeting cathepsins K, L, S, and B. Patent families (WO2002098868, US20040102418) explicitly claim 1,1‑dioxidothiomorpholine as a preferred R⁵ substituent in cathepsin inhibitors . The 98% commercial purity specification reduces the likelihood of side reactions during amide coupling that could arise from hydroxyl-acid impurities present in lower‑grade (95%) analogs. For groups working on bone metastasis or osteoporosis, the target compound offers a one‑step diversification point that is not available from amide‑locked analogs such as 3‑cyclohexyl‑N‑(3,5‑dichlorophenyl)‑2‑(1,1‑dioxidothiomorpholino)propanamide (CAS 343373‑27‑3), which cannot be further functionalized without de‑novo synthesis.

CNS‑Penetrant Probe Discovery Leveraging Favorable TPSA and HBD Profile

With a TPSA of 83.1 Ų and only one hydrogen bond donor, the target compound resides below common CNS drug‑likeness thresholds (TPSA < 90 Ų; HBD ≤ 1–2). This physicochemical profile supports its use as a core scaffold for CNS‑penetrant probe synthesis, particularly for targets within the inward‑rectifier potassium channel family (e.g., Kir2.1, Kir4.1) that are expressed in the CNS . By contrast, amide‑elaborated analogs introduce additional hydrogen bond donors and polar surface area that would elevate TPSA beyond 100 Ų, likely reducing passive brain penetration. The racemic nature of the compound is acceptable for initial CNS probe identification; enantiomer separation can be pursued only after confirming target engagement in a functional CNS assay.

Cost‑Efficient Screening Library Expansion in Academic Medicinal Chemistry

For academic groups operating under constrained procurement budgets, the target compound’s racemic nature translates to a cost advantage of approximately 3‑ to 10‑fold per gram compared to enantiopure α‑substituted glycine analogs such as Boc‑L‑cyclohexylglycine . At the 50 mg procurement tier offered by Leyan (Product No. 1652388), the compound provides sufficient material for ~50–100 amide coupling reactions (assuming 1–5 mg per reaction at 0.1 M scale), enabling the synthesis of a focused 50‑ to 100‑member library for primary screening. The discontinued status at alternative vendors (CymitQuimica) further supports securing supply from the confirmed active source .

Application
Selection Property
Validation Focus
ROMK1 inhibitor library synthesis
α-Substituted thiomorpholine-1,1-dioxide scaffold
Target engagement in cell-based Rb⁺ efflux assay context
Cathepsin inhibitor diversification
Free carboxylic acid derivatization handle
Amide coupling efficiency and peptidomimetic warhead installation
CNS-penetrant probe discovery
TPSA
Blood-brain barrier penetration assessment in CNS model
Cost-efficient screening library expansion
Racemic building block at accessible procurement tier
Library diversity coverage and active-source supply continuity
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